![molecular formula C7H13ClO B1589750 Chloromethyl Cyclohexyl Ether CAS No. 3587-62-0](/img/structure/B1589750.png)
Chloromethyl Cyclohexyl Ether
Overview
Description
Chloromethyl Cyclohexyl Ether is a chloroalkyl ether . It is used as an alkylating agent and industrial solvent to manufacture dodecylbenzyl chloride, water repellents, ion-exchange resins, polymers, and as a chloromethylation reagent .
Synthesis Analysis
Ethers are usually prepared from alcohols or their conjugate bases. One important procedure, known as the Williamson Ether Synthesis, proceeds by an S_N2 reaction of an alkoxide nucleophile with an alkyl halide .Molecular Structure Analysis
This compound is a chloroalkyl ether with the molecular formula C7H13ClO and a molecular weight of 148.63 .Chemical Reactions Analysis
The most common reaction of ethers is cleavage of the C–O bond by using strong acids. During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
This compound is a clear liquid with a boiling point of 185 °C and a specific gravity of 1.06 at 20/20°C .Scientific Research Applications
Scientific Research Applications of Chloromethyl Cyclohexyl Ether
Organic Synthesis Applications :
- Chloromethyl ethyl ether, a similar compound, is used in organic synthesis. A study demonstrated its reaction with carbonyl compounds to produce hydroxyethers, highlighting its utility in organic chemical reactions (Guijarro et al., 1996).
- Chloromethyl methyl ether (MOMCl), an ether with a similar structure, serves as an important protecting agent in organic synthesis. Its efficient synthesis and use in one-pot hydroxyl protection processes have been reported, emphasizing its role in facilitating organic synthesis (Zheng et al., 2016).
Applications in Battery Technology :
- A study on poly(ether ether ketone) membranes modified with chloromethyl groups demonstrated their potential use in lithium-ion batteries. These membranes showed excellent wettability, stability, and enhanced performance as battery separators, signifying the importance of chloromethyl-modified ethers in advanced battery technologies (Li et al., 2018).
Functional Polymeric Materials :
- Research on chloromethylated poly(ether imide) membranes for potential alkaline fuel cell applications revealed that chloromethylation significantly impacts the functional properties of these membranes. This study illustrates the significance of chloromethyl ether derivatives in developing functional polymeric materials for energy applications (Wang et al., 2009).
Mechanism of Action
Target of Action
Chloromethyl Cyclohexyl Ether primarily targets the alkene and alcohol groups in organic compounds . The compound interacts with these groups to initiate a series of reactions, leading to the formation of ethers .
Mode of Action
The interaction of this compound with its targets involves a process known as alkoxymercuration . This process is similar to oxymercuration, except that an alkene is converted into an ether . The reaction proceeds by an S N 2 mechanism, involving an alkoxide nucleophile and an alkyl halide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of ethers . The compound’s action results in the formation of ethers from alcohols or their conjugate bases . This process, known as the Williamson Ether Synthesis, is a key step in the production of a wide range of chemical products .
Pharmacokinetics
The compound is known to be a liquid at room temperature, with a specific gravity of 106 and a refractive index of 147
Result of Action
The molecular effect of this compound’s action is the formation of ethers from alkenes and alcohols . On a cellular level, the compound’s action could potentially influence a variety of processes, given the widespread use of ethers in biological systems.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of strong acids can lead to the cleavage of the C–O bond in ethers, affecting the compound’s efficacy . Additionally, the stability of this compound may be affected by exposure to moisture .
Safety and Hazards
Future Directions
The synthesis and reactions of ethers like Chloromethyl Cyclohexyl Ether are areas of active research. For example, recent research has focused on the synthesis, characterization, and applications of hyper cross-linked polymers . Another study reported an efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide .
properties
IUPAC Name |
chloromethoxycyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c8-6-9-7-4-2-1-3-5-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCLGFVWNVHUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461852 | |
Record name | Chloromethyl Cyclohexyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3587-62-0 | |
Record name | Chloromethyl Cyclohexyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (chloromethoxy)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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